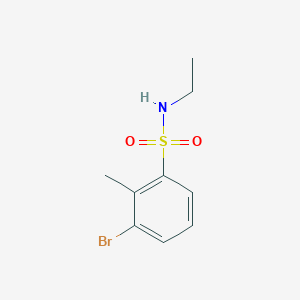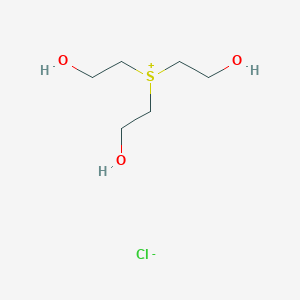
Tris(2-hydroxyethyl)sulfonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2-hydroxyethyl)sulfonium chloride is an organosulfur compound with the chemical formula C6H15ClO3S. It is known for its unique structure, which includes a sulfonium ion bonded to three 2-hydroxyethyl groups. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tris(2-hydroxyethyl)sulfonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethyl sulfide in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonium ion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2-hydroxyethyl)sulfonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield simpler sulfonium compounds.
Substitution: The 2-hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require strong nucleophiles and may be catalyzed by acids or bases.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler sulfonium compounds.
Substitution: Various substituted sulfonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tris(2-hydroxyethyl)sulfonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism by which tris(2-hydroxyethyl)sulfonium chloride exerts its effects involves the interaction of the sulfonium ion with various molecular targets. The compound can act as a methylating agent, transferring methyl groups to nucleophilic sites on proteins, nucleic acids, and other biomolecules. This methylation can alter the function and activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsulfonium bromide
- Trimethylsulfoxonium chloride
- (Ethoxycarbonylmethyl)dimethylsulfonium bromide
Uniqueness
Tris(2-hydroxyethyl)sulfonium chloride is unique due to its three 2-hydroxyethyl groups, which confer distinct chemical properties and reactivity compared to other sulfonium compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it particularly useful in applications requiring specific functional group interactions .
Eigenschaften
CAS-Nummer |
869-51-2 |
|---|---|
Molekularformel |
C6H15ClO3S |
Molekulargewicht |
202.70 g/mol |
IUPAC-Name |
tris(2-hydroxyethyl)sulfanium;chloride |
InChI |
InChI=1S/C6H15O3S.ClH/c7-1-4-10(5-2-8)6-3-9;/h7-9H,1-6H2;1H/q+1;/p-1 |
InChI-Schlüssel |
LBOMXWMEUQWCNL-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[S+](CCO)CCO)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1'R,6'R)-6-Hydroxy-3'-methyl-4-pentyl-3-(pentylamino)-6'-(prop-1-en-2-yl)-[1,1'-bi(cyclohexane)]-2',3,6-triene-2,5-dione](/img/structure/B13335392.png)
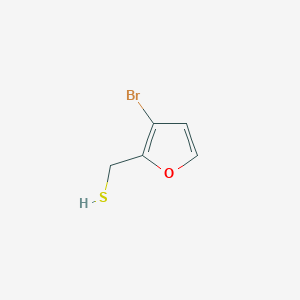

![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
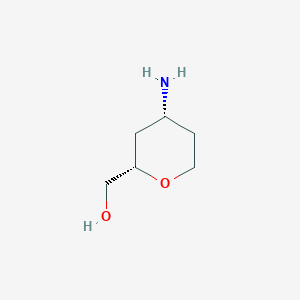
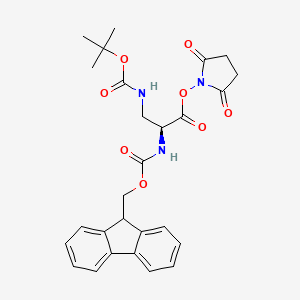
![2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
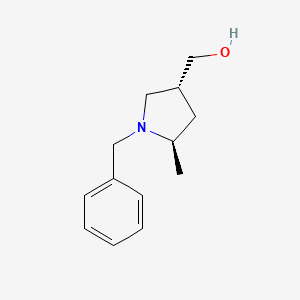
![2-[2-(Methylamino)pyrimidin-5-yl]ethan-1-ol](/img/structure/B13335427.png)
![2-{[4-(2-methylprop-2-en-1-yl)-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13335435.png)
![(1R,5R)-3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13335446.png)
![7-Ethyl-3-fluoro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B13335453.png)

